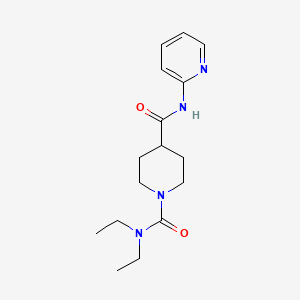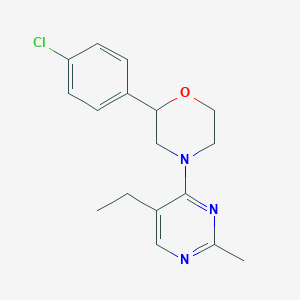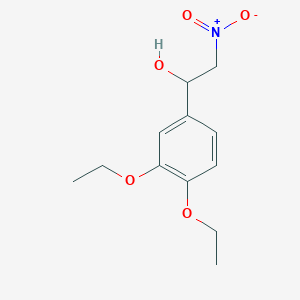
3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as APB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential treatment for neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is primarily due to its ability to inhibit the activity of MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
In addition to its effects on dopamine levels, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action makes 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide have been extensively studied in vitro and in vivo. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is its ability to inhibit the activity of MAO-B, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease. In addition, its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer treatments.
However, there are also limitations to the use of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments. One limitation is that it may have off-target effects on other enzymes in addition to MAO-B. This can make it difficult to isolate the effects of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide on specific biochemical pathways. In addition, the use of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments may be limited by its solubility and stability.
Orientations Futures
There are several future directions for research on 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide. One area of research is the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has shown promise in preclinical studies as a potential treatment for these disorders, and further research is needed to determine its efficacy in humans.
Another area of research is the development of new cancer treatments. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. Future research should focus on optimizing the use of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in cancer treatment and identifying the most effective dosages and treatment regimens.
Conclusion
In conclusion, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is a promising compound that has shown potential for use in the treatment of neurological disorders and cancer. Its ability to inhibit the activity of MAO-B and induce apoptosis in cancer cells makes it a promising candidate for the development of new treatments. However, further research is needed to determine its efficacy in humans and to optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-azepanecarboxylic acid to form the corresponding acid chloride. This is then reacted with 4-pyridinemethanol to yield the final product, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide. The synthesis method has been optimized to produce high yields of pure 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide, making it suitable for use in scientific research applications.
Applications De Recherche Scientifique
3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. In particular, it has shown promise as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
In addition to its potential use in the treatment of neurological disorders, 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has also been studied for its anti-cancer properties. 3-(1-azepanylcarbonyl)-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-7-6-17(28(25,26)22-15-16-8-10-21-11-9-16)14-18(19)20(24)23-12-4-2-3-5-13-23/h6-11,14,22H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDFVWZNLODEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)

![3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)

![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)



![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)